Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C19H26N2O5 It is a derivative of piperazine, a heterocyclic amine, and contains an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the piperazine derivative with benzyl chloroformate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is not fully understood. it is believed to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance its interaction with molecular targets, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-benzyl-4-(oxetan-3-yl)piperazine
Uniqueness
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is unique due to the presence of both the oxetane and piperazine rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-2-25-17(22)12-19(14-24-15-19)21-10-8-20(9-11-21)18(23)26-13-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 |
InChI Key |
SHYNJIODDVSIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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